molecular formula C15H14N2O4 B12934816 Methyl 2-(2-methylanilino)-3-nitrobenzoate CAS No. 109899-57-2

Methyl 2-(2-methylanilino)-3-nitrobenzoate

Cat. No.: B12934816
CAS No.: 109899-57-2
M. Wt: 286.28 g/mol
InChI Key: VKADBXOCDLYNIN-UHFFFAOYSA-N
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Description

Methyl 3-nitro-2-(o-tolylamino)benzoate is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a nitro group, a methyl ester group, and an o-tolylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The reaction is carried out in an ice-water bath to maintain the temperature below 6°C, ensuring the stability of the product .

Industrial Production Methods

Industrial production of Methyl 3-nitro-2-(o-tolylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced filtration techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-2-(o-tolylamino)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzoates, and various other functionalized aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 3-nitro-2-(o-tolylamino)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-nitro-2-(o-tolylamino)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The o-tolylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-nitro-2-(o-tolylamino)benzoate include:

Uniqueness

Methyl 3-nitro-2-(o-tolylamino)benzoate is unique due to the presence of the o-tolylamino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective interactions with biological molecules are required.

Properties

CAS No.

109899-57-2

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

methyl 2-(2-methylanilino)-3-nitrobenzoate

InChI

InChI=1S/C15H14N2O4/c1-10-6-3-4-8-12(10)16-14-11(15(18)21-2)7-5-9-13(14)17(19)20/h3-9,16H,1-2H3

InChI Key

VKADBXOCDLYNIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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